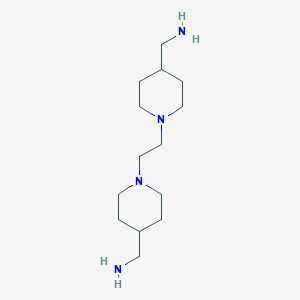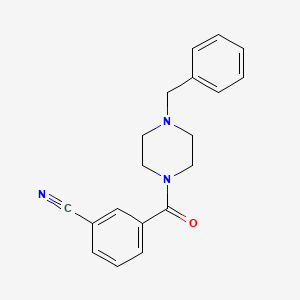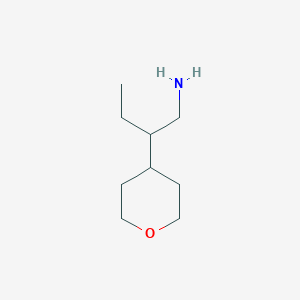
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- typically involves multi-step reactions starting from simpler piperidine derivatives. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process may also include cyclization, cycloaddition, and amination reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation and cyclization processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity. The scalability of these methods makes them suitable for producing significant quantities required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Aplicaciones Científicas De Investigación
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog with a single nitrogen atom in the ring.
Pyridine: Another heterocyclic compound with a nitrogen atom but with different chemical properties.
Piperazine: Contains two nitrogen atoms in a six-membered ring, offering different reactivity and applications.
Uniqueness
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- is unique due to its dual piperidine structure, which provides distinct chemical and biological properties. This dual structure allows for more complex interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
865075-24-7 |
|---|---|
Fórmula molecular |
C14H30N4 |
Peso molecular |
254.42 |
Nombre IUPAC |
[1-[2-[4-(aminomethyl)piperidin-1-yl]ethyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C14H30N4/c15-11-13-1-5-17(6-2-13)9-10-18-7-3-14(12-16)4-8-18/h13-14H,1-12,15-16H2 |
Clave InChI |
JZOBWGSZKPWRPJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CN)CCN2CCC(CC2)CN |
SMILES canónico |
C1CN(CCC1CN)CCN2CCC(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate](/img/structure/B1660895.png)



![Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-](/img/structure/B1660905.png)



![[3-(Diethylamino)propyl][(4-methoxyphenyl)methyl]methylamine](/img/structure/B1660909.png)




![5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1660915.png)
